molecular formula C17H16FN3O5S2 B2458712 N-(3,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886955-04-0

N-(3,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2458712
CAS RN: 886955-04-0
M. Wt: 425.45
InChI Key: OJAGCGUVRZLHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16FN3O5S2 and its molecular weight is 425.45. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Characteristics and Receptor Interaction

Compounds with detailed binding characteristics, such as [3H]DAA1106, show selective ligand binding to peripheral benzodiazepine receptors in the brain, highlighting potential applications in neurological research and drug development. The study by Chaki et al. (1999) reveals that such compounds can serve as potent and selective ligands, useful for elucidating the physiological relevance of events mediated through these receptors (Chaki et al., 1999).

Antitumor Activity

Research on benzothiazole derivatives, as discussed by Yurttaş, Tay, and Demirayak (2015), shows considerable anticancer activity against specific cancer cell lines. Such studies demonstrate the potential for compounds with similar structures in cancer therapy and highlight the importance of further exploration in antitumor applications (Yurttaş et al., 2015).

Synthesis and Molecular Modeling

The development of novel compounds through synthesis and molecular modeling, as explored by Abu-Melha (2021), opens avenues for creating targeted therapies. These methodologies enable the prediction of compound efficacy and interaction with biological targets, contributing to the design of drugs with enhanced therapeutic profiles (Abu-Melha, 2021).

Kinase Inhibition and Anticancer Activities

Studies on N-benzyl substituted acetamide derivatives, like those by Fallah-Tafti et al. (2011), illustrate the potential of such compounds in inhibiting Src kinase and exhibiting anticancer activities. This suggests applications in developing new treatments targeting specific cancer types or overcoming drug resistance (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into the photovoltaic efficiency and ligand-protein interactions of bioactive compounds, as conducted by Mary et al. (2020), indicates potential applications in renewable energy technologies and the development of bioactive materials for medical applications (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S2/c1-25-13-6-4-11(8-14(13)26-2)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGCGUVRZLHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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